[(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-formyl-5-methyl-2-phenylpyrazol-3-yl)sulfanylacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3S/c1-9-11(7-16)13(19-8-12(17)18)15(14-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBIAWJFAYKQPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=O)SCC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the thioacetic acid moiety. One common method involves the reaction of 4-formyl-3-methyl-1-phenyl-1H-pyrazole with thioacetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The thioacetic acid moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the thioacetic acid moiety under basic conditions.
Major Products
Oxidation: 4-Carboxy-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid.
Reduction: 4-(Hydroxymethyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
[(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid exhibits a range of biological activities:
Anticancer Activity
Recent studies indicate that pyrazole derivatives, including this compound, show promising anticancer properties. They have been tested against various cancer cell lines such as breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism often involves the inhibition of cell proliferation and induction of apoptosis .
Antimicrobial Properties
Compounds containing the pyrazole scaffold have demonstrated significant antibacterial and antifungal activities. They are effective against both Gram-positive and Gram-negative bacteria, making them candidates for developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole derivatives has been documented, with studies showing their ability to reduce inflammation markers in vitro and in vivo. This makes them valuable for treating inflammatory diseases .
Synthesis and Evaluation of Anticancer Agents
A study focused on synthesizing various pyrazole derivatives, including this compound, evaluated their anticancer activity against multiple cell lines. Results indicated a notable inhibition of cell growth in treated samples compared to controls, suggesting the compound's potential as a therapeutic agent .
Antimicrobial Screening
Another investigation involved screening synthesized pyrazole derivatives for antimicrobial efficacy against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that several derivatives exhibited significant antibacterial activity, highlighting the importance of this compound in drug development .
Data Tables
Mechanism of Action
The mechanism of action of [(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The formyl group can form hydrogen bonds, while the thioacetic acid moiety can participate in thiol-disulfide exchange reactions, potentially affecting protein function .
Comparison with Similar Compounds
Similar Compounds
4-Phenyl-1H-pyrazole-3-carboxylic acid: Similar pyrazole structure but lacks the thioacetic acid moiety.
3-Methyl-1-phenyl-1H-pyrazole-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of the formyl group.
4-Formyl-3-methyl-1-phenyl-1H-pyrazole: Lacks the thioacetic acid moiety.
Uniqueness
[(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid is unique due to the presence of both the formyl and thioacetic acid groups, which confer distinct chemical reactivity and potential biological activity .
Biological Activity
[(4-Formyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)thio]acetic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological effects, focusing on antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 272.31 g/mol. The compound features a pyrazole ring, which is known for its biological significance and versatility in drug design.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. The compound has been tested against various pathogens, demonstrating effective inhibition of bacterial growth.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against several bacterial strains, indicating potent antimicrobial activity .
- Biofilm Inhibition : It significantly inhibited biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies, particularly focusing on its effects on different cancer cell lines.
Case Studies:
-
Cell Line Studies :
- The compound was tested on breast cancer cell lines (MCF-7 and MDA-MB-231), showing significant cytotoxic effects with IC50 values indicating effective growth inhibition .
- Apoptosis induction was confirmed through morphological changes and increased caspase activity at concentrations as low as 1.0 μM .
-
Mechanism of Action :
- The compound acts as a microtubule-destabilizing agent, inhibiting microtubule assembly at concentrations around 20 μM, which is crucial for cancer cell division .
- It also demonstrated inhibitory effects on key cancer-related targets such as EGFR and PI3K/AKT/mTOR signaling pathways, further elucidating its role in cancer therapy .
Summary of Biological Activities
Q & A
Q. Critical Parameters :
- Temperature control to avoid decomposition of the formyl group.
- Use of anhydrous conditions to prevent hydrolysis of intermediates .
Basic: How is the structural characterization of this compound performed?
Answer:
A combination of spectroscopic and crystallographic methods is employed:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., formyl proton at δ 9.8–10.2 ppm).
- X-ray Crystallography : SHELX programs refine crystal structures; ORTEP-3 visualizes molecular geometry and intermolecular interactions (e.g., hydrogen bonding involving the thioacetate group) .
- Elemental Analysis : Validate purity (>95%) via C, H, N, S content .
Advanced: What reaction mechanisms govern its reactivity with nucleophiles?
Answer:
The formyl and thioacetate groups drive reactivity:
- Formyl Group : Undergoes nucleophilic addition (e.g., with amines/hydrazines) via a two-step mechanism: (1) protonation of the carbonyl oxygen, (2) nucleophilic attack. Kinetic studies suggest pseudo-first-order behavior in polar aprotic solvents (e.g., DMF) .
- Thioacetate : Participates in SN2 reactions (e.g., alkylation) or metal coordination (e.g., with Cu²⁺), with rate dependence on solvent polarity and leaving group ability .
Contradiction Note : Conflicting reports exist on whether the thioacetate acts as a leaving group or stabilizes intermediates; solvent choice (polar vs. nonpolar) may resolve discrepancies .
Advanced: How can structural analogs inform structure-activity relationships (SAR)?
Answer:
Comparative studies highlight critical functional groups:
| Analog | Modification | Biological Impact |
|---|---|---|
| Fluorobenzyl-substituted | Fluorine at para position | Enhanced lipophilicity (logP ↑ 0.5–1.0) |
| Thiazolidinone core | Replacement of pyrazole | Reduced antifungal activity (IC50 ↑ 2-fold) |
| Methyl vs. Ethyl groups | Steric hindrance at C3 | Alters enzyme binding (Ki from 12 nM to 45 nM) |
SAR studies prioritize substitutions at the phenyl and thioacetate moieties for antimicrobial/antioxidant activity .
Advanced: How are crystallographic challenges (e.g., twinning) addressed during structural refinement?
Answer:
For disordered or twinned crystals:
- SHELXL : Impose restraints on bond lengths/angles for overlapping atoms.
- ORTEP-3 : Visualize thermal ellipsoids to identify disorder (e.g., formyl group rotation).
- High-Resolution Data : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve ambiguities.
Example : A 1.2 Å dataset reduced R-factor from 0.12 to 0.07 in a pyrazole-thioacetate derivative .
Advanced: What methodological strategies resolve contradictions in kinetic data?
Answer:
Discrepancies in reaction rates (e.g., first-order vs. second-order kinetics) are resolved by:
- Solvent Screening : Compare rates in DMSO (polar aprotic) vs. THF (nonpolar).
- Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace mechanistic pathways.
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict transition states and validate experimental rates .
Advanced: How can analytical methods be optimized for quantifying trace impurities?
Answer:
HPLC-DAD Method :
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase: Gradient of 0.1% TFA in H₂O/acetonitrile (95:5 to 50:50 in 20 min).
- Detection: UV at 254 nm (thioacetate) and 280 nm (pyrazole).
Validation : Linearity (R² > 0.999), LOD = 0.1 µg/mL, recovery >98% .
Advanced: What synthetic modifications enhance biological activity?
Answer:
- Fluorination : Para-fluorobenzyl substitution increases membrane permeability (Papp ↑ 30% in Caco-2 assays).
- Morpholine Conjugation : At the thioacetate terminal improves solubility (logS ↑ 1.5) and antifungal potency (MIC ↓ 50%) .
Advanced: How is computational chemistry applied in drug design with this scaffold?
Answer:
- Docking Studies : AutoDock Vina screens against COX-2 (PDB: 5KIR) and identifies H-bonding with Arg120.
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes (RMSD < 2 Å over 100 ns) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
